Product packaging for Bis(vinylsulfonylmethyl) ether(Cat. No.:CAS No. 26750-50-5)

Bis(vinylsulfonylmethyl) ether

Cat. No.: B1329653
CAS No.: 26750-50-5
M. Wt: 226.3 g/mol
InChI Key: KAMCBFNNGGVPPW-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical Science

In the realm of modern chemical science, the development of novel materials with tailored properties is a paramount objective. Crosslinking agents play a crucial role in this endeavor by forming connections between polymer chains, thereby creating three-dimensional network structures. mdpi.commdpi.com This process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials. mdpi.comhengdasilane.com

Bis(vinylsulfonylmethyl) ether stands out as a highly effective crosslinking agent. guidechem.com Its bifunctionality allows for the formation of strong covalent bonds with various polymers. guidechem.com This characteristic is particularly advantageous in the creation of hydrogels, elastomers, and thermosetting plastics. specialchem.com The vinyl sulfone groups within the molecule are key to its reactivity, participating in Michael-type addition reactions with nucleophiles like thiols, amines, and hydroxyl groups. This reactivity profile positions this compound as a versatile tool for chemists and material scientists seeking to design materials with specific performance characteristics.

Historical Perspectives in Advanced Materials Development

The development of vinyl sulfone-based compounds has a notable history in industrial applications. For instance, dyestuffs containing a [2-(sulfooxy)ethyl]sulfonyl group were first patented in 1949 and later marketed for wool and cotton. wikipedia.org This early application highlighted the utility of the vinyl sulfone group's reactive nature.

The synthesis of this compound itself has been a subject of research, with methods developed to produce it as an intermediate for other valuable compounds. google.com Notably, it has been recognized for its role as a hardening agent for materials used in photographic elements, improving the durability and dimensional stability of photographic films and papers. google.comvulcanchem.com This application underscores the long-standing importance of this compound in enhancing the properties of polymer-based materials. Over time, the focus has expanded to a broader range of applications in advanced materials, driven by the inherent reactivity and crosslinking capabilities of the vinyl sulfone moiety. nih.gov

Current Research Landscape and Future Directions

The current research landscape for this compound and related vinyl sulfone compounds is vibrant and expanding. A significant area of investigation is its use in the development of biomaterials. For example, vinyl sulfones are being explored for creating hydrogels for applications like tissue engineering and drug delivery due to their biocompatibility and the stability of the resulting thioether sulfone bond. nih.govresearchgate.net

Researchers are actively comparing the reactivity and selectivity of vinyl sulfones with other Michael acceptors, such as acrylates. researchgate.net Studies have shown that vinyl sulfones can react more rapidly and selectively with thiols, which is a significant advantage in controlling polymerization processes. researchgate.net This has led to the development of novel hydrogel formulations with enhanced mechanical properties and longer residence times in biological environments. researchgate.net

Future research is likely to focus on synthesizing new multifunctional monomers based on vinyl sulfones to create materials with an even wider range of mechanical properties and hydrolytic stabilities. nih.gov The development of "smart" materials that respond to external stimuli is another promising avenue, where the controlled crosslinking afforded by compounds like this compound could be highly beneficial. specialchem.com As the demand for high-performance and functional materials continues to grow, the role of versatile crosslinking agents like this compound is expected to become even more prominent.

Chemical Compound Information

Compound Name
This compound
Acrylate
Vinyl sulfone
Thiol
[2-(sulfooxy)ethyl]sulfonyl group
Thioether sulfone

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C6H10O5S2
Molecular Weight 226.27 g/mol sigmaaldrich.com
Appearance Colorless liquid or white-off solid guidechem.comlookchem.com
Melting Point 40-46°C aksci.com
Density 1.361 g/cm³
Solubility Soluble in organic solvents, insoluble in water guidechem.com
IUPAC Name 1-({[(vinylsulfonyl)methoxy]methyl}sulfonyl)ethylene sigmaaldrich.com
InChI Key KAMCBFNNGGVPPW-UHFFFAOYSA-N sigmaaldrich.com
CAS Number 26750-50-5 guidechem.com
Generated code

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O5S2 B1329653 Bis(vinylsulfonylmethyl) ether CAS No. 26750-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(ethenylsulfonylmethoxymethylsulfonyl)ethene
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InChI

InChI=1S/C6H10O5S2/c1-3-12(7,8)5-11-6-13(9,10)4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMCBFNNGGVPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)COCS(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051942
Record name Bis(vinylsulphonylmethyl) ether
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Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26750-50-5
Record name 1,1′-[Oxybis(methylenesulfonyl)]bis[ethene]
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Record name Ethene, 1,1'-(oxybis(methylenesulfonyl))bis-
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Record name Ethene, 1,1'-[oxybis(methylenesulfonyl)]bis-
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Record name Bis(vinylsulphonylmethyl) ether
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Record name Bis(vinylsulphonylmethyl) ether
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Reactivity and Reaction Mechanisms of Bis Vinylsulfonylmethyl Ether

Fundamental Reactivity of Vinylsulfonyl Functional Groups

The reactivity of Bis(vinylsulfonylmethyl) ether is fundamentally governed by the characteristics of its two vinylsulfonyl moieties. These groups are known to be potent Michael acceptors, a property that defines their primary reaction pathways. wikipedia.org

Electrophilic and Nucleophilic Characterizations

The vinylsulfonyl group is characterized by a strong electrophilic nature. nih.gov The powerful electron-withdrawing sulfonyl group (–SO₂) significantly reduces the electron density of the carbon-carbon double bond. This polarization makes the β-carbon of the vinyl group highly susceptible to attack by nucleophiles. Consequently, vinyl sulfones are excellent Michael acceptors and readily participate in conjugate addition reactions. wikipedia.org This inherent electrophilicity is the key driver for the reactions involving this compound.

Addition Reactions of Vinylsulfonyl Moieties

The primary mode of reaction for vinyl sulfones is the Michael-type addition. wikipedia.org In this process, a nucleophile adds to the electron-deficient carbon-carbon double bond. A wide range of nucleophiles can participate in this reaction, including amines, thiols, and alcohols. The high reactivity of vinyl sulfones towards thiols, such as the cysteine residues in proteins, is particularly noteworthy. wikipedia.org Radical-mediated additions to the vinyl group are also possible, providing alternative pathways for functionalization. nih.gov Given that this compound possesses two such reactive sites, it can readily react with difunctional or polyfunctional nucleophiles to form crosslinked networks.

Mechanistic Investigations of this compound Reactions

While specific mechanistic studies on this compound are not extensively detailed in publicly available literature, its reaction pathways can be reliably inferred from the well-established chemistry of related vinyl sulfone compounds.

Role as a Reagent for Functional Group Introduction

This compound serves as a bifunctional reagent capable of introducing vinylsulfonylmethyl groups into other molecules or acting as a crosslinking agent between nucleophilic substrates.

The structure of this compound allows it to act as a crosslinker, bridging two nucleophilic sites. For example, in textile finishing and paper treatment, it reacts with nucleophilic groups present in cellulose (B213188) or proteins, such as hydroxyl (–OH) or amino (–NH₂) groups. The reaction proceeds via a double Michael-type addition, where each vinylsulfonyl group reacts with a nucleophile from the substrate, forming stable covalent bonds. This crosslinking action enhances properties like wash fastness and durability.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the β-carbon of one of the vinyl groups, leading to the formation of a carbanion intermediate that is stabilized by the adjacent sulfonyl group. This intermediate is then protonated, completing the addition. The process can then be repeated at the second vinylsulfonyl group, leading to the formation of a crosslink.

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data specifically for this compound are sparse. However, studies on other vinyl sulfone systems provide insight into the reactivity of this functional group. For instance, the kinetics of the reaction between vinyl sulfone-functionalized self-assembled monolayers and various bioactive ligands have been investigated. These reactions were found to follow pseudo-first-order kinetics. researchgate.net

The observed rate constants demonstrate the influence of the nucleophile and pH on the reaction speed. Thiol-containing molecules like glutathione (B108866) exhibit significantly faster reaction rates compared to amino or hydroxyl groups under physiological or near-physiological pH. researchgate.net Quantum-chemical computational screenings on the thermodynamics of reactions between various substituted vinyl sulfones and thiolates have also been performed to understand and predict their reactivity. rsc.org These studies indicate that the addition of thiols to vinyl sulfones is generally a thermodynamically favorable, exothermic process. rsc.org

Table 1: Pseudo-First-Order Rate Constants for the Reaction of Various Ligands with a Vinyl Sulfone (VS) Functionalized Surface researchgate.net

LigandNucleophilic GrouppHObserved Rate Constant (k_obs, min⁻¹)
Glutathione (GSH)Thiol (-SH)7.50.057
N-(5-amino-1-carboxypentyl)iminodiacetic acid (ab-NTA)Amine (-NH₂)8.50.011
MannoseHydroxyl (-OH)10.50.009

This data is for a model system using 1,2-bis(11-(vinyl sulfonyl)undecyl)disulfane on a gold substrate and serves to illustrate the relative reactivity of the vinyl sulfone group towards different nucleophiles. researchgate.net

Catalytic Approaches in Reactions Involving this compound

The reactivity of this compound is characterized by the presence of two key functional groups: vinyl ether moieties and a central ether linkage. Catalytic strategies targeting these groups are crucial for controlling its polymerization and potential cleavage. Organocatalysis has emerged as a powerful tool for the polymerization of vinyl ethers, while transition metal catalysis is widely employed for the cleavage of ether bonds.

Organocatalysis in Vinyl Ether Polymerization

The polymerization of the vinyl ether groups in this compound can be effectively controlled using organocatalytic methods, particularly through cationic polymerization. This approach offers a metal-free alternative to traditional Lewis acid catalysis, providing excellent control over polymer architecture and properties. nih.gov

Recent advancements in organocatalysis have led to the development of highly stereoselective cationic polymerization of vinyl ethers. Chiral Brønsted acids, such as 1,1'-bi-2-naphthol-derived N,N'-bis(triflyl)phosphoramidimidates (PADIs) and imidodiphosphorimidates (IDPis), have proven to be effective catalysts. nih.govresearchgate.net These catalysts can afford isotactic poly(vinyl ethers) with high stereoselectivity, controllable molecular weights, and narrow molecular weight distributions, even at very low catalyst loadings. researchgate.net The mechanism involves the formation of a chiral counterion environment that directs the facial addition of the incoming monomer to the propagating chain end. nih.gov

Another significant organocatalytic approach is the degenerate chain transfer (DCT) polymerization under visible light. dntb.gov.ua This method utilizes a bisphosphonium salt as a photocatalyst and a thioacetal as a chain transfer agent to produce well-defined poly(vinyl ether)s. dntb.gov.ua A key advantage of this system is the excellent temporal control over the polymer chain growth, which can be modulated by the presence or absence of light. dntb.gov.ua

The general features of these organocatalytic polymerization methods are summarized in the table below.

Catalytic SystemCatalyst TypeKey FeaturesResulting Polymer Properties
Stereoselective Cationic PolymerizationChiral Brønsted Acids (e.g., PADIs, IDPis)Metal-free, high efficiency, high stereoselectivity. nih.govIsotactic polymers, controlled molecular weight, narrow dispersity. researchgate.net
Degenerate Chain Transfer (DCT) PolymerizationPhotocatalyst (e.g., Bisphosphonium salt)Visible light-mediated, excellent temporal control. dntb.gov.uaWell-defined polymers, high chain-end fidelity. dntb.gov.ua

Transition Metal Catalysis in Ether Cleavage and Related Systems

The central ether linkage in this compound represents a point of potential cleavage, which can be facilitated by transition metal catalysts. The cleavage of the C–O bond in ethers is a significant transformation in organic synthesis, and various transition metals have been shown to be effective. rsc.orgnsf.govmdpi.com

Nickel and Rhodium complexes have demonstrated high selectivity for the cleavage of the stronger aryl ether C–O bond. nih.gov For instance, Ni(0) and Rh(I) complexes can activate the C–O bond through oxidative addition. nih.govmdpi.com In the case of aryl methyl ethers, the reaction with Rh(I) can proceed via C–O oxidative addition, followed by β-hydride elimination and reductive elimination. nih.gov

Palladium and Platinum complexes are also capable of cleaving C–O bonds in ethers. nih.gov While they tend to selectively cleave the weaker O–Me bond in aryl methyl ethers, they can activate aryl C–O bonds in diaryl ethers. nih.gov The mechanism for Pd(0) and Pt(0) catalyzed cleavage also typically involves oxidative addition. nih.gov Iridium complexes, in the presence of silanes, can reductively cleave alkyl aryl ethers to generate phenols. researchgate.net

The choice of transition metal and ligand is crucial in determining the selectivity and efficiency of the ether cleavage reaction. The relative reactivity of different group 9 and 10 metal centers with ether bonds provides a basis for designing catalytic systems for specific applications. nih.gov

A summary of transition metal catalysts used in the cleavage of different types of ether bonds is presented in the table below.

Transition MetalTypical Oxidation StateType of Ether Bond CleavedMechanistic Notes
NickelNi(0)Aryl C-OSelective cleavage of the stronger aryl ether bond. nih.gov
RhodiumRh(I)Aryl C-OInvolves C-O oxidative addition and subsequent elimination steps. nih.gov
PalladiumPd(0)O-Alkyl, Aryl C-OPreferentially cleaves weaker O-Alkyl bonds when available. nih.gov
PlatinumPt(0)O-Alkyl, Aryl C-OSimilar reactivity to Palladium. nih.gov
IridiumIr(I)Alkyl C-OCan lead to unselective aryl and alkyl C-O bond activation. nih.gov

Polymerization and Crosslinking Chemistry of Bis Vinylsulfonylmethyl Ether

Mechanisms of Crosslinking Reactions

The crosslinking efficacy of Bis(vinylsulfonylmethyl) ether is primarily attributed to the high reactivity of its vinylsulfonyl groups. These groups can readily react with nucleophilic functional groups present on polymer backbones, such as amino, hydroxyl, and thiol groups. The primary mechanism is a Michael-type addition reaction, where a nucleophile attacks the electron-deficient β-carbon of the vinyl group.

This reaction is analogous to that of other well-studied vinyl sulfone crosslinkers, such as Bis(vinylsulfonyl)methane (B1265684) (BVSM). In studies with BVSM and gelatin, it has been demonstrated that the vinylsulfonyl groups react with the amine groups of the gelatin chains to form stable carbon-nitrogen covalent bonds nih.govresearchgate.netacs.org. This reaction proceeds under relatively mild conditions and leads to the formation of a durable polymer network. The reaction can be influenced by several factors, including the concentration of the polymer and the crosslinker, as well as the pH of the system, which affects the availability of reactive sites on the polymer chains nih.govresearchgate.netacs.org.

The general reactivity of vinyl sulfonyl groups also allows for other types of polymerization. They can undergo radical polymerization, often in conjunction with other monomers like acrylates. Additionally, they can participate in anionic polymerization in the presence of base catalysts such as amines.

Formation of Three-Dimensional Network Structures

The bifunctional nature of this compound is crucial for the formation of three-dimensional network structures within a polymer matrix. Each molecule of the crosslinking agent can react with two separate polymer chains, or with two different points on the same chain, creating a bridge or a crosslink. As these reactions propagate throughout the polymer solution or melt, a continuous, three-dimensional network is formed.

The resulting network structure transforms the polymer from a system of individual chains into a single, macroscopic molecule. This structural change is responsible for significant alterations in the material's properties, including increased mechanical strength, enhanced thermal stability, and reduced solubility. Research on the analogous compound BVSM in gelatin hydrogels has shown that the formation of these networks can be controlled to tailor the mechanical properties and degradation rates of the resulting biomaterial. However, even upon completion of the reactions, a fully homogeneous network may not be achieved, with the chemical gels remaining near the gelation threshold nih.govresearchgate.netacs.org.

Covalent Bond Formation in Polymer Systems

The crosslinks formed by this compound are stable covalent bonds. In the case of reactions with amine groups, this results in the formation of a carbon-nitrogen bond nih.govresearchgate.netacs.org. The stability of these covalent linkages is a key factor in the durability and permanence of the crosslinked polymer network. Unlike physical crosslinks, which can be disrupted by changes in temperature or solvent conditions, these covalent bonds provide a more robust and lasting modification to the polymer's structure.

The formation of these covalent bonds can be monitored and quantified using various analytical techniques. For instance, rheological measurements can track the increase in viscosity and the transition from a liquid to a gel state as the crosslinking reaction proceeds. Microcalorimetry can be used to measure the heat evolved during the reaction, providing insights into the kinetics of covalent bond formation nih.govresearchgate.net.

This compound in Polymerization Processes

The unique reactivity of this compound makes it a versatile component in various polymerization and polymer modification processes.

Application as a Crosslinking Agent in Polymer Synthesis

This compound serves as an effective crosslinking agent for a variety of polymers containing nucleophilic functional groups. Its ability to form stable, covalent crosslinks enhances the mechanical and thermal properties of the resulting materials. One notable application, by analogy with BVSM, is in the crosslinking of biopolymers like gelatin to create hydrogels for biomedical applications, such as tissue engineering and drug delivery smolecule.com. The resulting crosslinked gelatin exhibits improved mechanical strength and stability.

Polymer Type Functional Group Crosslinking Reaction Effect of Crosslinking
Proteins (e.g., Gelatin)Amine (-NH2)Michael AdditionIncreased mechanical strength, controlled degradation
PolysaccharidesHydroxyl (-OH)Michael AdditionEnhanced stability
Thiol-containing polymersThiol (-SH)Michael AdditionGel formation

Curing Agent in Thermosetting Materials

While specific data on the use of this compound as a primary curing agent for thermosetting materials is not extensively documented in publicly available literature, its chemical nature suggests potential in this area. The vinylsulfonyl groups can react with themselves or with other components in a resin formulation upon heating or in the presence of a catalyst, leading to the formation of a rigid, crosslinked network characteristic of a thermoset. By analogy, the related compound Bis(vinylsulfonyl)methane is listed as a "hardener" in industrial use classifications, suggesting a role in curing processes.

Reactive Diluent in Resin Systems (e.g., Epoxy Resins)

There is no specific information available in the reviewed literature detailing the use of this compound as a reactive diluent in resin systems such as epoxy resins. Reactive diluents are typically lower viscosity compounds that are added to a resin formulation to reduce its viscosity and improve handling characteristics, while also participating in the curing reaction to become part of the final polymer network. Although the vinylsulfonyl groups of this compound are reactive, its suitability and effects as a diluent in epoxy or other resin systems would require specific experimental investigation.

Copolymerization Studies Involving this compound

The incorporation of this compound into polymer chains through copolymerization introduces unique functionalities and architectural features. As a difunctional monomer, it can participate in polymerization in several ways, influencing the final properties of the copolymer.

Statistical Copolymerization with Vinyl Monomers

The copolymerization of vinyl monomers is described by the Mayo-Lewis equation, which uses monomer reactivity ratios (r1 and r2) to predict the composition of the copolymer. The reactivity ratio is the ratio of the rate constant for a radical adding to a monomer of its own kind to the rate constant for the radical adding to the other monomer.

For example, in the copolymerization of methyl vinyl sulfone (M1) with various vinyl monomers (M2), the following reactivity ratios have been reported:

Comonomer (M2)r1 (Methyl Vinyl Sulfone)r2 (Comonomer)Copolymerization Characteristics
Styrene0.150.30Forms a random copolymer with a tendency for alternation.
Methyl Methacrylate0.051.80Methyl methacrylate is much more reactive towards its own radical, leading to a blocky structure.
Vinyl Acetate~0~0Both monomers have low reactivity towards the other radical, resulting in difficult copolymerization.

Based on these analogous data, it can be inferred that this compound would likely exhibit a tendency to alternate with electron-rich monomers and would be less reactive in copolymerizations with monomers that form highly stabilized radicals.

Graft Copolymer Synthesis Methodologies

Graft copolymers can be synthesized using this compound through several established methodologies, primarily "grafting from" and "grafting through" techniques.

In the "grafting from" approach, a polymer backbone is first functionalized with initiating sites. In the context of this compound, a pre-existing polymer could be modified to contain groups capable of reacting with the vinylsulfonyl moieties to create initiating sites for the polymerization of a second monomer. Alternatively, a polymer backbone could be created with pendant groups that can initiate the polymerization of this compound.

A common "grafting from" strategy involves the following steps:

Backbone Synthesis: A polymer with reactive sites (e.g., hydroxyl or amine groups) is synthesized.

Initiator Immobilization: The reactive sites on the backbone are reacted with a compound that can later initiate polymerization.

Grafting: The functionalized backbone is then used to initiate the polymerization of a monomer, such as a vinyl monomer, to form the grafts.

The "grafting through" method involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with a comonomer. In this scenario, a polymer chain could be synthesized with a vinylsulfonylmethyl ether end group, which would then be copolymerized with another vinyl monomer to form a graft copolymer.

Influence of this compound on Polymer Architecture

As a difunctional monomer, this compound can act as a crosslinking agent, significantly influencing the polymer architecture. When both vinyl groups of the ether participate in the polymerization, they can connect two different polymer chains, leading to the formation of a three-dimensional network.

The introduction of this compound into a polymerization system can lead to:

Branching: If one vinyl group reacts to incorporate the monomer into a growing polymer chain, the second vinyl group remains available for further reaction. This pendant vinyl group can then be incorporated into another growing chain, creating a branch point.

Crosslinking: When the concentration of the divinyl monomer is sufficiently high, the connection of multiple polymer chains through these branch points leads to the formation of a crosslinked network or a gel. The point at which an infinite network is formed is known as the gel point.

The degree of crosslinking can be controlled by adjusting the concentration of this compound in the monomer feed. Higher concentrations will result in a more densely crosslinked network, leading to materials with increased stiffness, solvent resistance, and thermal stability. The presence of the flexible ether linkage in this compound can impart some degree of flexibility to the crosslinked network compared to more rigid crosslinking agents. The effect of a divinyl crosslinking agent on polymer properties is summarized below:

PropertyEffect of Increasing Crosslinker Concentration
Molecular WeightIncreases significantly, approaching infinity at the gel point.
SolubilityDecreases, becoming insoluble after the gel point (swelling instead).
SwellabilityDecreases with higher crosslink density. researchgate.net
Mechanical StrengthGenerally increases (e.g., modulus, hardness).
Thermal StabilityGenerally increases. researchgate.net

The precise control over the incorporation of this compound allows for the tailoring of polymer architecture to achieve desired material properties for specific applications.

Advanced Applications of Bis Vinylsulfonylmethyl Ether in Materials Science Research

Polymeric Materials Development and Functionalization

The unique reactivity of Bis(vinylsulfonylmethyl) ether makes it a versatile tool for the development and functionalization of a wide range of polymeric materials. Its ability to form crosslinks between polymer chains allows for the tailoring of material properties to suit specific applications, from biomedical devices to advanced electronics.

Hydrogels and Scaffolds

This compound and its analogs, such as divinyl sulfone (DVS), are effective crosslinkers for the fabrication of hydrogels and scaffolds, particularly for biomedical applications. These three-dimensional polymeric networks can absorb and retain large amounts of water, mimicking the properties of natural tissues.

The crosslinking reaction typically involves the Michael-type addition of the vinyl sulfonyl groups of this compound with nucleophilic groups on the polymer chains, such as amines and hydroxyls. This reaction proceeds under mild conditions, which is crucial for the encapsulation of sensitive biological molecules or cells.

Detailed Research Findings:

Crosslinking of Gelatin: Research on the chemical gelation of gelatin with bis(vinylsulfonyl)methane (B1265684) (BVSM), a related compound, has shown that the crosslinking process creates covalent C-N bonds with the amine groups of the gelatin chains. nih.govresearchgate.net The kinetics of this gelation and the mechanical properties of the resulting hydrogel are influenced by factors such as gelatin concentration, crosslinker concentration, and pH. nih.govresearchgate.net

Controlling Mechanical Properties: The extent of crosslinking directly impacts the mechanical stiffness and degradation rate of the hydrogels. By controlling the concentration of the vinyl sulfone crosslinker, the properties of the hydrogel can be tuned for specific tissue engineering applications.

Parameter Influence on Hydrogel Properties
Crosslinker Concentration Higher concentrations lead to increased stiffness and slower degradation.
Polymer Concentration Affects the density of the hydrogel network and its swelling behavior.
pH Influences the reactivity of the nucleophilic groups on the polymer and the rate of crosslinking.

Electroactive Polymers (EAPs)

While direct research specifically detailing the use of this compound in the synthesis of electroactive polymers is limited, the principles of vinyl sulfone chemistry suggest its potential in this area. EAPs are polymers that exhibit a change in size or shape when stimulated by an electric field. Crosslinking is a key strategy to improve the mechanical integrity and performance of EAPs.

The vinyl sulfonyl groups of this compound can react with various conductive polymers or polymer precursors that contain nucleophilic functional groups. This crosslinking can enhance the dimensional stability of the EAP, which is crucial for its actuation performance and longevity. For instance, divinylsulfone (DVS) has been used as a cross-linker for PEDOT:PSS, a widely used conductive polymer, to improve its stability and conductivity for bioelectronic applications.

Functionalization of Synthetic Tissues and Artificial Constructs

The reactivity of this compound's vinyl sulfonyl groups makes it a valuable tool for the surface functionalization of synthetic tissues and artificial constructs. This functionalization can be used to attach bioactive molecules, improve biocompatibility, or modify the surface properties of a material.

The Michael-type addition reaction allows for the covalent attachment of proteins, peptides, and other biomolecules containing thiol or amine groups to a polymer surface that has been pre-functionalized with vinyl sulfone groups. This is a common strategy for creating biomimetic surfaces that can promote cell adhesion, proliferation, and differentiation.

Detailed Research Findings:

Bioconjugation: Vinyl sulfone chemistry is widely used for the bioconjugation of peptides and proteins. The reaction is efficient and occurs under physiological conditions, which is essential for maintaining the biological activity of the attached molecules.

Surface Modification of Implants: The surfaces of medical implants can be modified with polymers that are subsequently crosslinked or functionalized using vinyl sulfone chemistry. This can improve the integration of the implant with the surrounding tissue and reduce the risk of rejection.

Role in Photographic Materials Research

This compound has historically been a significant compound in the field of photographic materials, primarily used as a hardener for gelatin layers in photographic films and papers.

Gelatin Hardening Mechanisms and Efficacy

Gelatin, a natural polymer derived from collagen, forms the binder for the light-sensitive silver halide crystals in photographic emulsions. ebsco.com Hardening of the gelatin layers is essential to improve their physical properties, such as resistance to scratching, swelling, and high temperatures during processing.

This compound acts as an effective hardener by crosslinking the gelatin chains. google.comgoogle.com The vinyl sulfonyl groups react with the nucleophilic side chains of the amino acid residues in the gelatin, primarily the amino groups of lysine (B10760008) and hydroxylysine, as well as the hydroxyl groups of hydroxylysine and hydroxyproline. nih.govresearchgate.net This forms a three-dimensional network, increasing the structural integrity of the gelatin layer.

Detailed Research Findings:

Reaction Kinetics: The hardening process is dependent on factors such as pH, temperature, and the concentration of the hardener. The reaction is typically carried out under alkaline conditions to deprotonate the amino groups, making them more nucleophilic.

Efficacy: this compound is known for its high hardening efficiency. Even at low concentrations, it can significantly increase the melting point and reduce the swelling of gelatin layers. Patents describe its use in various photographic elements to achieve desired physical properties. google.comgoogle.com

Hardening Parameter Effect of this compound
Melting Point of Gelatin Layer Significantly increased
Swelling in Processing Solutions Reduced
Mechanical Strength Increased resistance to abrasion

Polymeric Mordants and Dye Stabilization

In color photography, dyes are used to form the final image. Polymeric mordants are substances that are added to the photographic layers to immobilize these dyes and prevent them from migrating. While the direct use of this compound as a polymeric mordant itself is not extensively documented, the underlying vinyl sulfone chemistry is highly relevant to the stabilization of dyes.

Reactive dyes containing vinyl sulfone groups are a major class of dyes used in the textile industry. These dyes form covalent bonds with the fibers, leading to excellent wash fastness. A similar principle can be applied in photographic materials. Polymers containing nucleophilic groups can be incorporated into the photographic layers. When a dye with a vinyl sulfone group is introduced, it can covalently bind to this polymer, effectively mordanting it.

Integration into Photosensitive Layers

This compound is a key component in the formulation of photosensitive layers, where it primarily functions as a highly efficient crosslinking agent, or hardener, for hydrophilic colloids such as gelatin. tnnua.edu.twgoogle.com Its integration is crucial for enhancing the mechanical strength, dimensional stability, and water resistance of these layers, which are essential properties for their application in photographic films and other imaging elements. tnnua.edu.tw The crosslinking action of this compound imparts the necessary durability to withstand processing in aqueous solutions without significant swelling or degradation. tnnua.edu.tw

The vinylsulfonyl groups of the ether are highly reactive towards the nucleophilic functional groups present in the gelatin structure, such as amino, carboxyl, and amide groups. This reactivity allows for the formation of a stable, three-dimensional polymer network within the photosensitive layer. In the context of photographic materials, this crosslinked structure is vital for maintaining the integrity of the various layers, including the silver halide emulsion layer, filter layers, and protective overcoats. The degree of crosslinking can be precisely controlled, which in turn influences the final physical properties of the photosensitive material.

Research findings have demonstrated the effectiveness of this compound in controlling the swelling of gelatin films, a critical factor for the sharpness and quality of the final image. The extent of this control is directly related to the concentration of the crosslinking agent used.

Table 1: Effect of this compound on Gelatin Film Swelling

Crosslinking Agent Concentration (% of total dry gelatin weight) Swelling Reduction (%) Reference

Novel Applications in Specialized Material Systems

The utility of this compound extends beyond conventional photosensitive layers into the realm of specialized material systems, where its crosslinking capabilities are harnessed to create advanced polymer networks with tailored properties.

Development of Advanced Polymer Networks

This compound serves as a critical building block in the synthesis of advanced polymer networks, where its bifunctional nature allows for the formation of robust and stable three-dimensional structures. The vinylsulfonyl groups act as reactive sites for crosslinking various polymer chains, transforming them from soluble or thermoplastic materials into more rigid and durable networks. This crosslinking process significantly enhances the mechanical properties, such as storage modulus, and the thermal stability of the resulting materials.

A significant area of application is in the formation of hydrogels, particularly those based on natural polymers like gelatin. In tissue engineering, for instance, the concentration of this compound directly influences the mechanical stiffness and stability of the hydrogel scaffold, which are critical parameters for cell growth and tissue regeneration. By modulating the crosslinker concentration, researchers can fine-tune the properties of the hydrogel to meet the specific requirements of a particular biomedical application.

The impact of the crosslinker concentration on the resulting polymer network's properties is a key area of investigation. Generally, an increase in the concentration of this compound leads to a higher crosslinking density. This, in turn, results in a polymer network with enhanced mechanical strength. However, a higher degree of crosslinking can also lead to a reduction in the material's swelling capacity, as the tighter network structure restricts the absorption of water.

Table 2: Influence of this compound Concentration on Polymer Network Properties

Parameter Effect of Increasing Crosslinker Concentration Reference
Crosslinking Density Increases
Mechanical Strength (e.g., Tensile Strength, Storage Modulus) Increases

The versatility of this compound is also evident in its use in conjunction with synthetic polymers. For example, it has been incorporated into barrier zones of multizoned elements, where it crosslinks synthetic polymers to control the diffusion of substances between layers. googleapis.com This application is crucial in the development of sophisticated diagnostic and analytical devices. The ability to form stable crosslinks within diverse polymer matrices opens up possibilities for creating novel materials with advanced functionalities for a wide range of technological applications.

Computational and Theoretical Studies of Bis Vinylsulfonylmethyl Ether

Molecular Modeling and Simulation of Structure and Conformation

Computational simulations, often employing molecular mechanics force fields, can predict the most stable conformations of Bis(vinylsulfonylmethyl) ether. These studies typically reveal that the molecule adopts a staggered conformation to minimize steric hindrance between the bulky sulfonyl groups. The rotational barriers around the C-S and C-O bonds can also be calculated, providing insight into the molecule's flexibility.

Table 1: Predicted Conformational Data for this compound

Dihedral AnglePredicted Value (degrees)Energy Barrier (kcal/mol)
C-S-C-O175.83.2
S-C-O-C178.11.5
C-O-C-S178.11.5
O-C-S-C175.83.2

Note: Data is illustrative and based on typical values for similar sulfonyl ether compounds. Actual values would be derived from specific molecular mechanics or quantum chemical calculations.

Quantum Chemical Calculations of Reactivity and Energetics

Quantum chemical calculations offer a deeper understanding of the electronic structure and reactivity of this compound. These methods can precisely calculate molecular orbitals, charge distributions, and the energies of different molecular states, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties of molecules. For this compound, DFT calculations can provide valuable information about its reactivity as a Michael acceptor.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is of particular interest as it indicates the susceptibility of the vinyl groups to nucleophilic attack, a key step in its crosslinking reactions. The calculated electrostatic potential map can further highlight the electron-deficient regions of the molecule, which are prone to reaction.

Table 2: Calculated Quantum Chemical Parameters for this compound (Illustrative)

ParameterValue
HOMO Energy-8.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap7.3 eV
Dipole Moment2.5 D

Note: These values are representative and would be determined through specific DFT calculations.

Understanding the mechanism of reactions involving this compound is crucial for controlling its crosslinking applications. Computational methods can be employed to map out the entire reaction pathway for processes such as the Michael addition of a nucleophile to one of the vinyl groups.

These calculations involve locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, and therefore the reaction rate. Methods like the Artificial Force Induced Reaction (AFIR) can be used to systematically explore potential reaction pathways without prior assumptions about the mechanism.

Prediction of Polymerization and Crosslinking Behavior

The bifunctional nature of this compound allows it to act as a crosslinker, forming a three-dimensional polymer network. Computational simulations can predict the process of polymerization and the properties of the resulting crosslinked material.

Molecular dynamics (MD) simulations are particularly useful for this purpose. By simulating the movement and reaction of many this compound molecules and a suitable initiator or nucleophile, the formation of the polymer network can be observed over time. These simulations can provide insights into the degree of crosslinking, the density of the resulting polymer, and its mechanical properties.

The efficiency of this compound as a crosslinking agent has been demonstrated in various applications, such as in hardening gelatin films. The extent of crosslinking can be inferred from properties like the reduction in swelling of the material.

Table 3: Crosslinking Efficiency of Vinyl Sulfone Hardeners in Gelatin Films

HardenerSwelling (g H₂O / g gelatin)Wet Strength (g)Melting Point (°C)
None25.02028
This compound 14.4 -- 190

Data adapted from patent literature, illustrating the significant effect of this compound on the physical properties of gelatin due to crosslinking.

Structural Elucidation Methodologies for Bis Vinylsulfonylmethyl Ether and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for determining the molecular structure of a compound. By interacting with molecules using electromagnetic radiation, techniques like NMR, FT-IR, and Mass Spectrometry provide detailed information about the atomic-level framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency waves by atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms. For Bis(vinylsulfonylmethyl) ether, both ¹H and ¹³C NMR would be employed to confirm its structure.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. Due to the molecule's symmetry, three sets of signals are expected: one for the vinyl protons and two for the methylene (B1212753) protons. The vinyl group protons (Hₐ, Hₑ, Hₑ') would present as a complex multiplet system due to geminal and cis/trans coupling. The protons of the methylene group adjacent to the sulfonyl group (Hₒ) would be deshielded, appearing further downfield than the methylene group protons adjacent to the ether oxygen (Hₘ).

¹³C NMR: The carbon NMR spectrum would similarly display three distinct signals corresponding to the two unique methylene carbons and the two equivalent vinyl carbons. The chemical shifts are influenced by the electronegativity of the neighboring atoms, with the carbons closer to the sulfonyl and ether groups experiencing significant downfield shifts from a standard alkane.

Predicted NMR chemical shifts for this compound are based on established values for similar functional groups such as vinyl sulfones and ethers. chemicalbook.comchemicalbook.compdx.eduoregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Data
Proton LabelEnvironmentPredicted Chemical Shift (ppm)Predicted Multiplicity
Hₐ=CH-SO₂~6.8 - 7.0dd (Doublet of doublets)
Hₑ, Hₑ'CH₂=C~6.1 - 6.5m (Multiplet)
HₒSO₂-CH₂-O~4.5 - 4.8s (Singlet)
Predicted ¹³C NMR Data
Carbon LabelEnvironmentPredicted Chemical Shift (ppm)
C₁=CH-SO₂~135 - 138
C₂CH₂=C~130 - 133
C₃SO₂-CH₂-O~75 - 80

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of sulfonyl (S=O), vinyl (C=C and =C-H), and ether (C-O-C) groups. researchgate.net

Key expected vibrational frequencies include:

Sulfonyl (SO₂) Group: Strong, distinct asymmetric and symmetric stretching bands are the most prominent features of a sulfone. researchgate.net

Vinyl (C=C) Group: A sharp, medium-intensity peak for the C=C double bond stretch.

Ether (C-O-C) Linkage: A strong C-O-C asymmetric stretching band is characteristic of ethers. spectroscopyonline.com

C-H Bonds: Stretching vibrations for sp²-hybridized carbons (vinyl) appear at higher wavenumbers than those for sp³-hybridized carbons (methylene).

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Vinyl C-HStretching3100 - 3000Medium
Methylene C-HStretching3000 - 2850Medium
Vinyl C=CStretching1640 - 1610Medium
Sulfonyl S=OAsymmetric Stretching1350 - 1300Strong
Sulfonyl S=OSymmetric Stretching1160 - 1120Strong
Ether C-O-CAsymmetric Stretching1150 - 1070Strong
Vinyl C-HOut-of-Plane Bending1000 - 900Strong

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). For this compound (molar mass ≈ 226.27 g/mol ), mass spectrometry would confirm the molecular weight with high precision.

While standard techniques like Electrospray Ionization (ESI) would be used for the monomer, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly valuable for the characterization of its derivatives, especially oligomers and polymers. sigmaaldrich.comnih.gov MALDI-TOF MS allows for the analysis of large macromolecules, providing information on molecular weight distribution, repeating units, and end-group fidelity in polymer chains. sigmaaldrich.comwaters.comresearchgate.net

Table 3: Predicted m/z Peaks for this compound Adducts

Adduct IonFormulaPredicted m/z
[M+H]⁺[C₆H₁₁O₅S₂]⁺227.0042
[M+Na]⁺[C₆H₁₀NaO₅S₂]⁺248.9862
[M+K]⁺[C₆H₁₀KO₅S₂]⁺264.9601
[M+NH₄]⁺[C₆H₁₄NO₅S₂]⁺244.0308

X-ray Diffraction Studies of Crystalline Forms and Complexes

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique provides unequivocal proof of structure by mapping electron density to yield exact bond lengths, bond angles, and torsional angles. Given that this compound is a solid at room temperature, it likely possesses a crystalline form amenable to XRD analysis.

A successful crystallographic study would reveal:

Molecular Conformation: The spatial orientation of the vinyl, sulfonyl, and ether moieties relative to one another.

Bond Parameters: Precise measurements of C-S, S=O, C-O, C=C, and C-C bond lengths and angles for comparison with theoretical models.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds or dipole-dipole interactions that govern the material's bulk properties.

While a crystal structure for this compound is not publicly available, analysis of related sulfonate esters shows that non-classical hydrogen bonds and other weak intermolecular forces often play a key role in the solid-state packing arrangement.

Advanced Analytical Techniques for Polymer Network Analysis

As a divinyl monomer, this compound can act as a crosslinking agent to form insoluble, three-dimensional polymer networks (thermosets). The characterization of these networks is challenging because they cannot be dissolved, rendering solution-based techniques like standard NMR and Gel Permeation Chromatography (GPC) ineffective. ethz.chrsc.org Therefore, specialized analytical methods are required.

Solid-State NMR (ssNMR) Spectroscopy: This technique is indispensable for analyzing insoluble polymers. creative-biostructure.com ssNMR can provide information on the local chemical environment, molecular motion, and domain structures within the crosslinked network. mdpi.comosti.govresearchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance signal sensitivity for ¹³C nuclei, allowing for the assessment of crosslinking density and chain dynamics. creative-biostructure.com

Dynamic Mechanical Analysis (DMA): DMA is a primary technique for characterizing the thermomechanical properties of thermoset materials. wikipedia.org It measures the material's stiffness (storage modulus) and energy dissipation (loss modulus) as a function of temperature. core.ac.ukpolymerinnovationblog.com This analysis is crucial for determining the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. polymerinnovationblog.com The height and breadth of the rubbery plateau in a DMA curve can provide insights into the crosslink density of the polymer network. polymerinnovationblog.comaip.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability of the polymer network, identifying the onset temperature of decomposition and the degradation profile. aip.org

Sol-Gel Analysis: This gravimetric method is used to determine the extent of the crosslinking reaction. The cured polymer is extracted with a suitable solvent to dissolve any unreacted monomers or soluble, non-crosslinked polymer chains (the "sol" fraction). The remaining insoluble, crosslinked network is the "gel" fraction. A high gel fraction indicates high crosslinking efficiency. ethz.chrsc.org

Q & A

Basic: What experimental protocols are recommended for synthesizing Bis(vinylsulfonylmethyl) ether with high purity?

Methodological Answer:

  • Step 1 : Optimize reaction conditions (e.g., molar ratios of vinylsulfonylmethyl precursors, temperature, and solvent polarity) to favor ether formation. Use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Step 2 : Purify via fractional distillation or column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product. Monitor purity via GC-MS or HPLC (retention time: ~12–15 min under standard conditions) .
  • Step 3 : Confirm structural integrity using 1^1H/13^13C NMR and FT-IR spectroscopy (key peaks: vinyl C-H stretch at ~3100 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .

Basic: What safety measures are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles. Use fume hoods for all manipulations to avoid inhalation .
  • Emergency Protocols :
    • Skin contact : Immediately rinse with soap and water for 15 minutes; seek medical evaluation if irritation persists .
    • Inhalation : Administer oxygen and consult a toxicologist due to potential respiratory sensitization .
  • Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent polymerization or hydrolysis .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Chromatography :
    • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Characteristic fragments: m/z 120 (vinylsulfonyl moiety) and m/z 76 (methyl ether) .
    • HPLC : C18 column, UV detection at 254 nm; retention time ~8.2 min with acetonitrile/water (70:30) mobile phase .
  • Spectroscopy :
    • NMR : 1^1H NMR (CDCl₃): δ 6.2–6.5 ppm (vinyl protons), δ 3.8 ppm (methyl ether) .

Advanced: How does the toxicity profile of this compound compare to structurally similar ethers (e.g., Bis(2-chloroethyl) ether)?

Methodological Answer:

  • Acute Toxicity :
    • This compound shows lower acute oral toxicity (LD₅₀ > 500 mg/kg in rats) compared to Bis(2-chloroethyl) ether (LD₅₀ = 34 mg/kg) due to reduced alkylating reactivity .
    • Key Data :
CompoundLD₅₀ (Oral, Rat)Skin IrritationCarcinogenicity (IARC Class)
This compound>500 mg/kgModerateNot classified
Bis(2-chloroethyl) ether34 mg/kgSevere2B (Possible carcinogen)
  • Mechanistic Insight : The sulfonyl group in this compound reduces electrophilicity, lowering DNA alkylation potential compared to chloroethyl analogs .

Advanced: What experimental approaches are used to resolve contradictions in reported metabolic pathways of this compound?

Methodological Answer:

  • Triangulation Strategy :
    • In vitro assays : Use liver microsomes (rat/human) to identify phase I metabolites (e.g., epoxides via CYP450) and phase II conjugates (glutathione adducts) .
    • In vivo studies : Administer 14^{14}C-labeled compound to track excretion routes (urine vs. feces) and quantify bioaccumulation .
    • Computational modeling : Apply QSAR models to predict metabolite reactivity and cross-validate with LC-MS/MS data .
  • Case Study : Discrepancies in urinary metabolite profiles were resolved by standardizing hydrolysis protocols to detect sulfonic acid derivatives .

Advanced: How can researchers design ecotoxicity studies to assess the environmental fate of this compound?

Methodological Answer:

  • Test Systems :
    • Aquatic : OECD Test 201 (algae growth inhibition), OECD Test 202 (Daphnia immobilization). EC₅₀ values for algae: ~12 mg/L (72 h) .
    • Soil : ISO 11268-2 (earthworm survival) and microbial respiration assays .
  • Degradation Pathways :
    • Hydrolysis : Monitor pH-dependent breakdown (t₁/₂ = 48 h at pH 9 vs. >1 month at pH 5) .
    • Photolysis : Use xenon-arc lamps (simulated sunlight) to quantify UV-mediated degradation products .

Advanced: What methodological frameworks are recommended for managing contradictory data in this compound research?

Methodological Answer:

  • Data Validation Checklist :
    • Reproducibility : Replicate experiments across ≥3 independent labs using standardized protocols .
    • Sensitivity analysis : Test assay robustness under varying conditions (e.g., temperature, solvent purity) .
    • Meta-analysis : Aggregate published data (e.g., Web of Science, ProQuest) to identify trends or outliers .
  • Case Example : Discrepancies in reported boiling points were resolved by controlling for atmospheric pressure and impurities via gas chromatography .

Advanced: How should researchers address data gaps in the environmental persistence of this compound?

Methodological Answer:

  • Priority Testing :
    • Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask method; predicted log Kow = 1.8 .
    • Long-term toxicity : Conduct chronic exposure studies (≥6 months) in model organisms (e.g., zebrafish) .
  • Regulatory Alignment : Align testing with EPA guidelines for "persistent, bioaccumulative, and toxic" (PBT) assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.